molecular formula C18H14BrCl2NO2 B287963 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287963
M. Wt: 427.1 g/mol
InChI Key: QMPHFJISGJQSPF-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as BDAE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential applications in various fields such as cancer research, neuroscience, and biochemistry. In cancer research, 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the Akt/mTOR signaling pathway. In neuroscience, 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to increase the release of dopamine and serotonin in the brain, which may have potential applications in the treatment of depression and other mood disorders. In biochemistry, 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential as a fluorescent probe for detecting reactive oxygen species in cells.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one varies depending on the application. In cancer research, 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting the Akt/mTOR signaling pathway. In neuroscience, 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one increases the release of dopamine and serotonin in the brain by inhibiting the reuptake of these neurotransmitters. In biochemistry, 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one acts as a fluorescent probe by reacting with reactive oxygen species to produce a fluorescent signal.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to have several biochemical and physiological effects. In cancer cells, 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one induces apoptosis and inhibits the Akt/mTOR signaling pathway. In the brain, 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one increases the release of dopamine and serotonin by inhibiting their reuptake. In cells, 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one reacts with reactive oxygen species to produce a fluorescent signal, which can be used to detect these species.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in lab experiments is its potential as a fluorescent probe for detecting reactive oxygen species in cells. Another advantage is its potential as a cancer treatment by inhibiting the proliferation of cancer cells. However, one limitation of using 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One direction is to investigate its potential as a treatment for mood disorders such as depression and anxiety. Another direction is to study its potential as a fluorescent probe for detecting reactive oxygen species in vivo. Additionally, further research could be conducted on the synthesis of 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one to improve its solubility and other properties. Finally, more studies could be conducted on the mechanism of action of 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in cancer cells to better understand its potential as a cancer treatment.

Synthesis Methods

The synthesis of 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one involves the reaction of 2-bromo-1,3-cyclohexadiene with 2,4-dichlorophenylacrylic acid in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with ethylamine and acetic anhydride to yield 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. This method has been used by several researchers to synthesize 4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one for various applications.

properties

Product Name

4-Bromo-2-[3-(2,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H14BrCl2NO2

Molecular Weight

427.1 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14BrCl2NO2/c1-2-22-16-7-5-12(19)9-14(18(16)24)17(23)8-4-11-3-6-13(20)10-15(11)21/h3-10H,2H2,1H3,(H,22,24)/b8-4+

InChI Key

QMPHFJISGJQSPF-XBXARRHUSA-N

Isomeric SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br

Canonical SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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